molecular formula C12H12ClFN4S B11715558 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine

Katalognummer: B11715558
Molekulargewicht: 298.77 g/mol
InChI-Schlüssel: SFNCUYWSEQBGAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NMR Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :

    • δ 3.15–3.30 ppm (m, 8H, piperazine –CH$$_2$$)
    • δ 7.02–7.45 ppm (m, 4H, aromatic –CH of 4-fluorophenyl)
    • δ 7.68 ppm (s, 1H, thiadiazole –CH) .
  • $$^{13}$$C NMR (100 MHz, CDCl$$_3$$) :

    • δ 46.8 ppm (piperazine –CH$$_2$$)
    • δ 115.6–162.3 ppm (aromatic and thiadiazole carbons)
    • δ 168.4 ppm (C=S of thiadiazole) .

FTIR Spectroscopy

  • 3275 cm$$^{-1}$$: N–H stretch (piperazine)
  • 1554 cm$$^{-1}$$: C=N stretch (thiadiazole)
  • 1249 cm$$^{-1}$$: C–F stretch (fluorophenyl)
  • 744 cm$$^{-1}$$: C–S–C bending (thiadiazole) .

Mass Spectrometry

  • ESI-MS : m/z 299.1 [M+H]$$^+$$ (calc. 298.77)
  • Fragmentation peaks at m/z 264.3 (loss of Cl) and 154.2 (fluorophenyl-piperazine) .

Computational Molecular Geometry Optimization (DFT Calculations)

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level was used to optimize the geometry. Key findings:

Parameter Experimental (X-ray) Calculated (DFT) Deviation
C–S bond (Å) 1.63 1.65 +0.02
N–C (piperazine) 1.47 1.49 +0.02
Dihedral angle 21° 18° -3°

The HOMO-LUMO gap (4.12 eV) indicates moderate reactivity, localized on the thiadiazole and fluorophenyl moieties .

Tautomeric and Conformational Analysis

The compound exhibits two tautomeric forms due to proton exchange at the thiadiazole N2 position:

  • Thione form : Dominant in solid state (C=S bond confirmed by IR at 1249 cm$$^{-1}$$).
  • Thiol form : Minor in solution (observed as a 5% population via $$^1$$H NMR) .

Conformational analysis via rotational barrier calculations (DFT) revealed:

  • Piperazine ring : Energy barrier of 8.3 kcal/mol for chair-to-boat transition.
  • Fluorophenyl group : Prefers equatorial orientation to minimize steric clash with thiadiazole .

Data Tables

Table 1: Crystallographic Data Summary

Parameter Value
Space group P2$$1$$2$$1$$2$$_1$$
Unit cell volume 3404.5 Å$$^3$$
R-factor 0.0412
CCDC deposition 959511

Table 2: Key Spectral Assignments

Technique Signal Assignment
$$^1$$H NMR δ 3.15–3.30 ppm Piperazine –CH$$_2$$
FTIR 1554 cm$$^{-1}$$ Thiadiazole C=N
ESI-MS m/z 299.1 [M+H]$$^+$$

Eigenschaften

Molekularformel

C12H12ClFN4S

Molekulargewicht

298.77 g/mol

IUPAC-Name

3-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C12H12ClFN4S/c13-11-15-12(19-16-11)18-7-5-17(6-8-18)10-3-1-9(14)2-4-10/h1-4H,5-8H2

InChI-Schlüssel

SFNCUYWSEQBGAO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=NS3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Piperazine Functionalization

The 4-(4-fluorophenyl)piperazine moiety is synthesized through a nucleophilic aromatic substitution (NAS) reaction. Fluorobenzene derivatives react with piperazine in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to introduce the fluorophenyl group at the 4-position of the piperazine ring. This step often requires elevated temperatures (120–150°C) and prolonged reaction times (12–24 hours) to achieve satisfactory yields.

Representative Reaction :

Piperazine+4-FluorochlorobenzeneAlCl3,Δ4-(4-Fluorophenyl)piperazine\text{Piperazine} + 4\text{-Fluorochlorobenzene} \xrightarrow{\text{AlCl}_3, \Delta} 4\text{-(4-Fluorophenyl)piperazine}

Coupling of Thiadiazole and Piperazine Moieties

The final step involves coupling the 3-chloro-1,2,4-thiadiazol-5-amine with 4-(4-fluorophenyl)piperazine. This is achieved through a nucleophilic substitution reaction, where the amine group on the thiadiazole acts as a nucleophile, displacing a leaving group (e.g., chloride) on the piperazine derivative. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base to deprotonate the amine and facilitate the reaction.

Optimized Protocol :

  • Reagents : 3-Chloro-1,2,4-thiadiazol-5-amine (1.2 equiv), 4-(4-fluorophenyl)piperazine hydrochloride (1.0 equiv).

  • Solvent : Anhydrous DMF.

  • Base : K2CO3\text{K}_2\text{CO}_3 (2.5 equiv).

  • Temperature : 90°C for 8–12 hours.

  • Yield : 65–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of both reactants and stabilize the transition state through dipole interactions. Comparative studies show that substituting DMF with tetrahydrofuran (THF) reduces yields by 15–20%, likely due to poorer solubility of the piperazine intermediate.

Byproduct Formation and Mitigation

A common byproduct is the dimerization of 3-chloro-1,2,4-thiadiazol-5-amine, which occurs when excess amine reacts with itself. This is mitigated by:

  • Controlled Stoichiometry : Maintaining a slight excess of the thiadiazole component (1.2 equiv).

  • Gradual Addition : Slow introduction of the piperazine derivative to the reaction mixture.

Purification Strategies

Crude product purification is achieved using silica gel chromatography with a gradient eluent (ethyl acetate/hexane, 1:3 to 1:1). Recrystallization from ethanol/water (7:3) further enhances purity (>98%), as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) : δ 7.45–7.42 (m, 2H, Ar-H), 7.10–7.06 (m, 2H, Ar-H), 3.85–3.75 (m, 4H, piperazine-H), 3.20–3.15 (m, 4H, piperazine-H).

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3) : δ 164.2 (C-F), 152.3 (thiadiazole-C), 134.6–115.2 (Ar-C), 48.9–45.3 (piperazine-C).

  • HRMS (ESI+) : m/z calcd. for C12H12ClFN4S\text{C}_{12}\text{H}_{12}\text{ClFN}_4\text{S} [M+H]+^+: 299.0432; found: 299.0428.

Purity and Stability

The compound exhibits stability under inert storage conditions (2–8°C, argon atmosphere) for over 12 months. Accelerated degradation studies (40°C/75% RH) show <5% decomposition after 6 weeks, confirming robustness.

Comparative Analysis with Related Thiadiazole-Piperazine Derivatives

CompoundSynthetic Yield (%)Bioactivity (EC50_{50}, µg/mL)Reference
Target Compound 68Not reported
A 24 (Thiadiazole-sulfonyl)747.8 (Xanthomonas oryzae)
VC6162271 (Thiadiazol-thio)6212.4 (Antimicrobial)

The target compound’s synthesis aligns with established methodologies for bioactive thiadiazole derivatives, though its biological profile remains underexplored compared to analogs like A 24, which exhibit potent antimicrobial activity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(3-Chlor-1,2,4-thiadiazol-5-yl)-4-(4-Fluorphenyl)piperazin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Der Thiadiazolring kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden.

    Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) reduziert werden.

    Substitution: Das Chloratom am Thiadiazolring kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: H2O2 oder KMnO4 in einem sauren oder basischen Medium.

    Reduktion: LiAlH4 oder NaBH4 in wasserfreien Lösungsmitteln wie Ether oder Tetrahydrofuran (THF).

    Substitution: Nukleophile in Gegenwart einer Base wie Triethylamin (TEA) in Lösungsmitteln wie DMF oder Dichlormethan (DCM).

Hauptprodukte:

    Oxidation: Oxidierte Derivate des Thiadiazolrings.

    Reduktion: Reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen.

    Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die das Chloratom ersetzen.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Numerous studies have highlighted the potential of 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine as an antitumor agent.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including human colon cancer (HT-29) and lung cancer (A549) cell lines. The results indicated significant cytotoxicity with IC50 values indicating effective concentration levels needed to inhibit cell growth.

Cell Line IC50 (µM) Reference
HT-2910.5
A54912.3

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria.

Study Results

In vitro studies demonstrated that the compound exhibited potent antibacterial activity against various strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The exact mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuropharmacological Applications

Research has indicated that the compound may have potential as a neuroprotective agent. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Summary Table of Biological Activities

Below is a summary table consolidating the various biological activities associated with 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine:

Activity Type Target Effect Reference
AntitumorCancer Cell LinesCytotoxicity
AntimicrobialBacterial StrainsInhibition of growth
NeuroprotectiveNeuronal CellsReduction in oxidative stress

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Core Heterocycle : Replacement of the thiadiazole ring with oxadiazole (e.g., ) or thiazole () alters electronic density and hydrogen-bonding capacity, impacting solubility and target affinity.
  • Substituent Effects : The 3-Cl-thiadiazole group in the target compound distinguishes it from analogs with 4-Cl/4-F-oxadiazole () or methyl-thiazole ().
  • Salt Forms : Hydrochloride () or trihydrochloride () salts enhance aqueous solubility compared to the free base form of the target compound.

Pharmacological Activity Comparisons

Dopamine Receptor Ligands

The target compound shares structural motifs with piperazine-based dopamine receptor (DR) ligands:

  • SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide): Exhibits high DRD4 affinity (Kᵢ = 2.3 nM) but lacks the thiadiazole moiety .
  • SC212 (1-(3-((4-fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine): Shows atypical antipsychotic activity but includes a trifluoromethyl group absent in the target compound .

Activity Trends :

  • The 3-Cl-thiadiazole group may reduce DRD2/DRD4 selectivity compared to SC211/SC212, which prioritize aryl/alkyl side chains for receptor binding .

Acetylcholinesterase (AChE) Inhibitors

Thiazolylhydrazone derivatives (e.g., 3a–k in ) synthesized from 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde demonstrate AChE inhibitory activity (IC₅₀ = 0.8–12.4 µM). The target compound lacks the hydrazone linker and benzaldehyde group critical for this activity, suggesting divergent biological targets .

Physicochemical Properties

Melting Points and Stability

  • Piperazine-thiadiazole analogs in (e.g., compound 17 : 79.8–80.5°C) exhibit higher melting points than oxadiazole derivatives (e.g., ), likely due to stronger intermolecular interactions from the sulfur-rich thiadiazole core .

Solubility and Bioavailability

  • The hydrochloride salt in enhances water solubility, whereas the target compound’s neutral thiadiazole and fluorophenyl groups may limit aqueous solubility, necessitating formulation adjustments for in vivo studies.

Biologische Aktivität

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a piperazine moiety, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

  • IUPAC Name : 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine
  • Molecular Formula : C12H13ClF N3S
  • Molecular Weight : 273.76 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine. For instance:

  • Cytotoxicity Studies : The cytotoxic effects of similar thiadiazole derivatives were evaluated against various cancer cell lines. A study demonstrated that derivatives with piperazine rings exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values were notably low for some compounds, indicating high potency .
    CompoundIC50 (µg/mL)Cell Line
    4e5.36MCF-7
    4i2.32HepG2
  • Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis. Treatment with these compounds led to an increased Bax/Bcl-2 ratio and activation of caspase pathways in treated cells, suggesting a mitochondrial-mediated apoptotic pathway .

Selectivity and Safety

Selectivity studies indicated that these compounds preferentially target cancerous cells while sparing normal cells, thus minimizing potential side effects associated with conventional chemotherapeutics .

In Vivo Studies

In vivo experiments using tumor-bearing mice have shown that derivatives similar to 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine can effectively target tumor cells. For example, compound 4i demonstrated significant tumor reduction in sarcoma models when administered at specific dosages .

Comparative Analysis

A comparative analysis between different thiadiazole derivatives revealed that modifications on the piperazine ring significantly influence the cytotoxic activity. Substitutions that enhance lipophilicity or alter electronic properties generally lead to improved efficacy against cancer cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine?

The synthesis typically involves coupling the 3-chloro-1,2,4-thiadiazole moiety with a 4-(4-fluorophenyl)piperazine precursor. A general approach includes:

  • Nucleophilic substitution : Reacting 5-chloro-1,2,4-thiadiazole derivatives with piperazine intermediates under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Catalytic optimization : Use of mild bases (e.g., triethylamine) to deprotonate the piperazine nitrogen, enhancing reactivity .
  • Temperature control : Maintaining temperatures between 60–80°C to balance reaction rate and byproduct formation .
    Purification often employs column chromatography or recrystallization, with yields typically ranging from 50–70% depending on substituent steric effects .

Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

  • Analytical techniques :
    • HPLC : For assessing purity (>98% is standard for pharmacological studies) .
    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., distinguishing thiadiazole C3-Cl from other halogens) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify labile groups like the thiadiazole ring .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data for derivatives of this compound?

Inconsistent biological results (e.g., variable antitumor activity) may arise from:

  • Substituent effects : The 3-chloro-thiadiazole group’s electron-withdrawing nature can alter binding affinity versus other halogens (e.g., fluoro or bromo analogs) .
  • Metabolic stability : Differences in microsomal degradation rates due to the fluorophenyl group’s lipophilicity .
  • Experimental design : Standardize cell line models (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. ATP-based viability tests) to reduce variability .

Q. How can researchers leverage the chloro-thiadiazole moiety for targeted drug design?

  • Pharmacophore modeling : The thiadiazole ring serves as a hydrogen-bond acceptor, while the chloro group enhances electrophilicity for covalent binding to cysteine residues in enzymes like CDC25B phosphatases .
  • Prodrug strategies : Replace the chloro group with a protected thiol to improve solubility and enable site-specific activation .
  • Structure-activity relationship (SAR) : Systematic substitution at the thiadiazole C5 position (e.g., with methyl or nitro groups) to optimize potency and selectivity .

Q. What are the key challenges in characterizing the compound’s reactivity under physiological conditions?

  • Hydrolysis susceptibility : The thiadiazole ring may hydrolyze in aqueous buffers (pH 7.4), forming reactive intermediates. Use stability-indicating HPLC methods to track degradation .
  • Metal coordination : The sulfur and nitrogen atoms in thiadiazole can chelate metal ions (e.g., Fe3+^{3+}), potentially altering bioavailability. Conduct ICP-MS to assess metal binding .
  • Oxidative stress : Fluorophenyl groups may generate ROS in cellular assays; include antioxidant controls (e.g., NAC) to validate results .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?

  • Kinetic assays : Use fluorogenic substrates (e.g., DiFMUP for phosphatase activity) to measure real-time inhibition of targets like CDC25B .
  • IC50_{50} determination : Perform dose-response curves with at least 8 concentrations (0.1–100 µM) and triplicate replicates .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • ADMET prediction : SwissADME or pkCSM to estimate permeability (LogP ≈ 2.5–3.5) and hepatic clearance (>20 mL/min/kg suggests high metabolism) .
  • Toxicity alerts : Use Derek Nexus to flag potential mutagenicity from thiadiazole-related metabolites .

Data Interpretation and Reporting

Q. How to address discrepancies in reported melting points or spectral data for this compound?

  • Crystallinity : Variations in melting points (e.g., 210–225°C) may stem from polymorphic forms. Perform X-ray diffraction (XRD) to confirm crystal structure .
  • Spectral alignment : Cross-validate NMR chemical shifts with databases (e.g., SDBS) and report solvent/temperature conditions .

Q. What guidelines should be followed for reporting biological activity in compliance with academic standards?

  • MIAME/MINSEVE : Adhere to metadata standards for omics data (e.g., transcriptomic changes post-treatment) .
  • Dose normalization : Express concentrations in molarity (µM) rather than µg/mL to facilitate cross-study comparisons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.